molecular formula C14H12N2O3S B2803964 2-(4-Acetylbenzamido)thiophene-3-carboxamide CAS No. 864940-69-2

2-(4-Acetylbenzamido)thiophene-3-carboxamide

Cat. No.: B2803964
CAS No.: 864940-69-2
M. Wt: 288.32
InChI Key: GKIQBNOVQXCNBE-UHFFFAOYSA-N
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Description

2-(4-Acetylbenzamido)thiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with an acetylbenzamido group at the 2-position and a carboxamide group at the 3-position. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .

Comparison with Similar Compounds

2-(4-Acetylbenzamido)thiophene-3-carboxamide can be compared with other similar compounds, such as:

    2-Aminothiophene-3-carboxamide: This compound has a similar thiophene core but with an amino group instead of an acetylbenzamido group.

    4-Acetylbenzoic acid: This precursor compound lacks the thiophene ring but shares the acetylbenzamido moiety.

    Thiophene-3-carboxamide: This compound has the thiophene ring and carboxamide group but lacks the acetylbenzamido substitution.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[(4-acetylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-8(17)9-2-4-10(5-3-9)13(19)16-14-11(12(15)18)6-7-20-14/h2-7H,1H3,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIQBNOVQXCNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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